

Determining the Minimum Inhibitory Concentration (MIC) of Rediocide C against *Mycobacterium tuberculosis*

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Compound of Interest

Compound Name: *Rediocide C*

Cat. No.: B15557569

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Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tuberculosis (TB), caused by *Mycobacterium tuberculosis*, remains a significant global health threat, necessitating the discovery and development of novel antimicrobial agents. **Rediocide C**, a natural product, has shown potential anti-mycobacterial activity. Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the efficacy of a new compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of **Rediocide C** against *M. tuberculosis* using the broth microdilution method in Middlebrook 7H9 broth, followed by a resazurin-based viability assessment.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) of **Rediocide C** against *Mycobacterium tuberculosis*. For comparative purposes, MIC values for standard anti-tuberculosis drugs against the reference strain *M. tuberculosis* H37Rv are also included.

Compound	M. tuberculosis Strain	MIC
Rediocide C	Not Specified	3.84 mM[1]
Isoniazid	H37Rv	0.03-0.12 mg/L[2]
Rifampicin	H37Rv	0.12-0.5 mg/L[3]
Ethambutol	H37Rv	2.5-5 mg/L[3]
Kanamycin	H37Rv	0.5-512 µg/mL[3]
Levofloxacin	H37Rv	0.12-0.5 mg/L[2]
Amikacin	H37Rv	0.25-1 mg/L[2]

Experimental Protocols

Preparation of Media and Reagents

1.1. Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth base according to the manufacturer's instructions.[4][5] A typical composition includes inorganic salts, L-glutamic acid, pyridoxine, and biotin.[4][5][6]

- Suspend 2.35 g of Middlebrook 7H9 Broth Base in 450 ml of distilled water.[4]
- Add 2 ml of glycerol and 0.5 g of Polysorbate 80.[4]
- Heat to dissolve completely.[4]
- Sterilize by autoclaving at 121°C for 10 minutes.[4]
- Cool to 45-50°C and aseptically add 50 ml of Middlebrook ADC Growth Supplement (containing bovine albumin, dextrose, and catalase).[4][7]
- The final pH should be 6.6 ± 0.2 . [4]

1.2. Rediocide C Stock Solution:

- Prepare a stock solution of **Rediocide C** in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO). The concentration should be high enough to allow for serial dilutions.

- Filter-sterilize the stock solution using a 0.22 µm syringe filter.
- Store the stock solution at -20°C.

1.3. Resazurin Solution:

- Prepare a 0.02% (w/v) resazurin sodium salt solution in sterile distilled water.[8][9]
- Filter-sterilize the solution and store it protected from light at 4°C for up to one week.[9][10]

Preparation of M. tuberculosis Inoculum

- Culture M. tuberculosis (e.g., H37Rv strain) on a suitable solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11 agar) or in liquid Middlebrook 7H9 broth until logarithmic phase is reached.
- Aseptically collect bacterial colonies from the solid medium or a pellet from the liquid culture.
- Homogenize the bacterial clumps by vortexing with glass beads in a tube containing Middlebrook 7H9 broth.
- Allow the larger clumps to settle for 15-20 minutes.
- Adjust the turbidity of the supernatant to match a 0.5 McFarland standard, which corresponds to approximately 1×10^8 CFU/mL.
- Prepare the final inoculum by diluting the standardized suspension 1:100 in Middlebrook 7H9 broth to achieve a concentration of approximately 1×10^5 CFU/mL.[2][11]

Broth Microdilution Assay

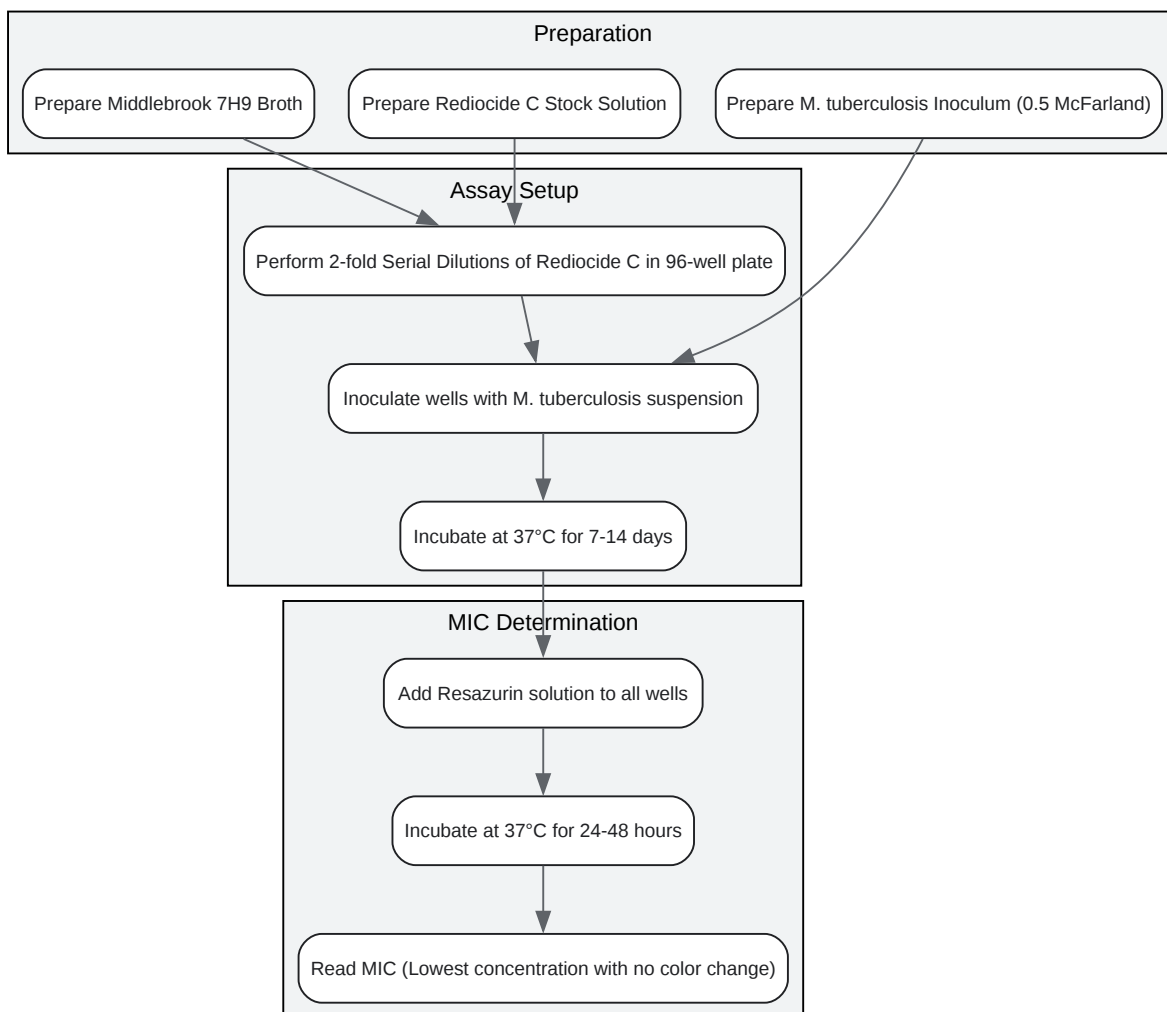
- Use sterile 96-well flat-bottom microtiter plates.
- Add 100 µL of Middlebrook 7H9 broth to all wells.
- Add 100 µL of the **Rediocide C** stock solution to the first column of wells, resulting in a 2-fold dilution.

- Perform 2-fold serial dilutions by transferring 100 μ L from the first column to the second, and so on, across the plate. Discard the final 100 μ L from the last dilution column.
- The final volume in each well should be 100 μ L.
- Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
- Add 100 μ L of the prepared *M. tuberculosis* inoculum to each well (except the sterility control), bringing the final volume to 200 μ L. This will further dilute the drug concentration by half.
- Seal the plates with a sterile, breathable membrane or place them in a humidified container to prevent evaporation.
- Incubate the plates at 37°C for 7-14 days.

Determination of MIC using Resazurin

- After the initial incubation period, add 30 μ L of the 0.02% resazurin solution to each well.^[8]
- Re-incubate the plates at 37°C for 24-48 hours.
- Visually inspect the plates for a color change. A change from blue (resazurin) to pink (resorufin) indicates bacterial growth.^{[1][8]}
- The MIC is defined as the lowest concentration of **Rediocide C** that prevents this color change (i.e., the well remains blue).^[10]

Visualizations



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Caption: Workflow for MIC determination of **Rediocide C** against M. tuberculosis.

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